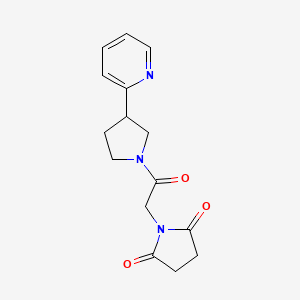

1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[2-oxo-2-(3-pyridin-2-ylpyrrolidin-1-yl)ethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-13-4-5-14(20)18(13)10-15(21)17-8-6-11(9-17)12-3-1-2-7-16-12/h1-3,7,11H,4-6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZSROYYZUSAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=N2)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties and potential biological activities .

Scientific Research Applications

1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Key Findings from Comparative Studies

Anticonvulsant Activity :

- The target compound shares structural similarities with phenylpiperazine derivatives (e.g., ), which exhibit ED50 values as low as 12.8 mg/kg in maximal electroshock (MES) models. Its pyridine group may enhance blood-brain barrier penetration compared to bulkier aryl groups.

- Hybrid compounds like 4 () show balanced Na⁺/Ca²⁺ channel inhibition, but higher ED50 values (34.7 mg/kg) suggest reduced potency compared to phenylpiperazine analogs .

- Receptor Affinity: Indole-containing derivatives (e.g., 4f, 4g) demonstrate high 5-HT1A receptor affinity (Ki < 10 nM) due to the indole moiety’s planar structure, which facilitates π-π stacking . The target compound’s pyridine group may similarly interact with aromatic residues in receptor binding pockets.

Synthetic Accessibility :

Advantages and Limitations

- Advantages of Target Compound: The pyridine moiety may improve solubility and metabolic stability compared to purely hydrocarbon-based analogs (e.g., indole derivatives) . Potential for dual receptor modulation (e.g., 5-HT1A/SERT) akin to phenylpiperazine derivatives .

Limitations :

- Lack of explicit ED50 or receptor binding data in the provided evidence limits direct potency comparisons.

- Structural complexity may pose synthetic challenges, as seen in low yields for some indole derivatives (e.g., 4g : 41.7% yield) .

Biological Activity

1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione, commonly referred to as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, synthesis, and research findings, drawing from diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidine core with oxo and pyridine substituents. Its molecular formula is , and it exhibits properties typical of pyrrolidine derivatives, including potential interactions with biological targets.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, particularly against multidrug-resistant strains of bacteria. For instance, a study identified pyrrolidine-2,3-dione compounds as effective inhibitors of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, demonstrating significant antibacterial activity without cytotoxic effects at certain concentrations .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | Target Bacteria | Inhibition (%) at 100 µM |

|---|---|---|

| Pyrrolidine-2,3-dione | Pseudomonas aeruginosa | 60% - 100% |

| Compound A | Escherichia coli | 75% |

| Compound B | Staphylococcus aureus | 80% |

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of related pyrrolidine compounds. Research has shown that certain analogues exhibit significant protective effects in animal models against seizures induced by pentylenetetrazol (PTZ). For example, a study reported that specific modifications to the pyrrolidine structure enhanced its anticonvulsant properties .

Table 2: Anticonvulsant Activity of Pyrrolidine Analogues

| Compound Name | ED50 (mg/kg) | Activity Description |

|---|---|---|

| Compound C | 15 | Complete protection against seizures |

| Compound D | 20 | Significant reduction in seizure duration |

Research indicates that the biological activity of these compounds may be attributed to their ability to interact with specific proteins and enzymes involved in bacterial cell wall synthesis and neural excitability. The presence of the pyridine moiety is thought to enhance binding affinity to target sites, thereby increasing efficacy.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of pyrrolidine derivatives were synthesized and screened for antibacterial activity. The lead compound demonstrated an IC50 value below 10 µM against Pseudomonas aeruginosa, indicating strong potential for development into a therapeutic agent for treating resistant infections.

Case Study 2: Neuropharmacological Evaluation

A neuropharmacological assessment was conducted using various pyrrolidine derivatives in rodent models. The results indicated that modifications at specific positions on the pyrrolidine ring significantly influenced anticonvulsant activity, suggesting a structure-activity relationship that could guide future drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.